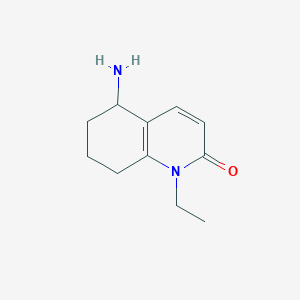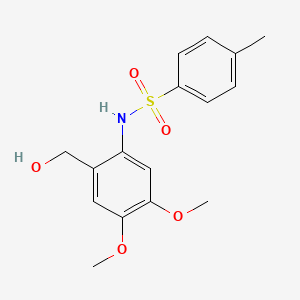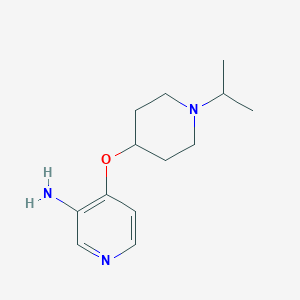![molecular formula C11H9N3O2 B13000587 6-Amino-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B13000587.png)
6-Amino-[2,4'-bipyridine]-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-[2,4’-bipyridine]-5-carboxylic acid is a bipyridine derivative, which is a class of compounds known for their versatile applications in various fields such as chemistry, biology, and materials science. Bipyridine derivatives are often used as ligands in coordination chemistry, forming complexes with metal ions that have significant catalytic and electronic properties .
Métodos De Preparación
The synthesis of 6-Amino-[2,4’-bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under mild conditions and can be optimized to achieve high yields.
Análisis De Reacciones Químicas
6-Amino-[2,4’-bipyridine]-5-carboxylic acid can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound’s reactivity.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Amino-[2,4’-bipyridine]-5-carboxylic acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Amino-[2,4’-bipyridine]-5-carboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity . The specific pathways involved depend on the nature of the metal ion and the biological system in which the compound is used.
Comparación Con Compuestos Similares
6-Amino-[2,4’-bipyridine]-5-carboxylic acid can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine . While all these compounds can form metal complexes, 6-Amino-[2,4’-bipyridine]-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which enhance its reactivity and versatility . Other similar compounds include 6-amino-2,2’-bipyridine and 6-amino-4,4’-bipyridine, which also have applications in coordination chemistry and materials science .
Propiedades
Fórmula molecular |
C11H9N3O2 |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
2-amino-6-pyridin-4-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c12-10-8(11(15)16)1-2-9(14-10)7-3-5-13-6-4-7/h1-6H,(H2,12,14)(H,15,16) |
Clave InChI |
UILHPWJRXUFQST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C(=O)O)N)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Isobutyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13000506.png)


![3-(8-Azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B13000529.png)




![N-([1,1'-Biphenyl]-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B13000556.png)
![N-butyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13000562.png)

![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13000565.png)

![4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13000573.png)
